3-Chloro-5-methylbenzoyl chloride

Description

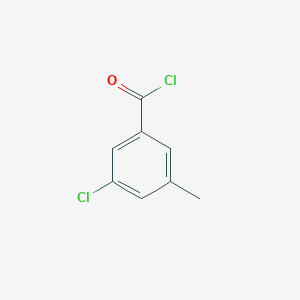

3-Chloro-5-methylbenzoyl chloride is an aromatic acyl chloride derivative with a molecular formula of $ \text{C}8\text{H}6\text{Cl}_2\text{O} $. Structurally, it features a benzoyl chloride backbone substituted with a chlorine atom at the 3-position and a methyl group at the 5-position of the benzene ring. This compound is primarily used in organic synthesis as a reactive intermediate for introducing the 3-chloro-5-methylbenzoyl moiety into target molecules, such as pharmaceuticals, agrochemicals, or specialty polymers. Its reactivity stems from the electrophilic acyl chloride group, which facilitates nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

3-chloro-5-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRZUHVOHXAKIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568142 | |

| Record name | 3-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-22-1 | |

| Record name | 3-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-Chloro-5-methylbenzoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-5-methylbenzoic acid with phosphorous pentachloride. The reaction is carried out at room temperature for one hour, followed by distillation to yield phosphorous oxychloride and this compound. The reaction conditions are relatively mild, making this method efficient for laboratory-scale synthesis.

Chemical Reactions Analysis

3-Chloro-5-methylbenzoyl chloride undergoes several types of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. For example, in substitution reactions, nucleophiles such as amines or alcohols can react with this compound to form corresponding amides or esters . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of 3-Chloro-5-methylbenzoyl chloride

This compound is a versatile chemical compound with significant applications in scientific research. Its unique structure, featuring both chloro and methyl groups on the aromatic ring, contributes to its reactivity and utility in various chemical processes.

Chemical Properties and Reactivity

This compound undergoes several types of chemical reactions, including substitution, oxidation, and reduction. This allows it to serve as a reagent in the synthesis of diverse organic compounds.

Applications in Chemistry

- Reagent for Organic Synthesis this compound is employed as a reagent in the synthesis of various organic compounds. Its ability to participate in different types of chemical reactions makes it a valuable tool for creating complex molecules.

- Catalyst in Pharmaceutical Research In pharmaceutical research, this compound functions as a catalyst in the synthesis of drugs and pharmaceuticals. Catalysts speed up chemical reactions without being consumed in the process, making them essential in drug development.

- Preparation of Novel Materials and Intermediates The compound is utilized in the preparation of novel materials and intermediates for various industrial processes. Intermediates are compounds formed during a multi-step reaction, and this compound aids in their creation.

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzoyl chloride involves its interaction with various cellular targets. Chlorinated aromatic compounds, such as this compound, can participate in various chemical reactions, including those involving coordinate bonds. The presence of chloro and methyl groups on the aromatic ring influences the reactivity and types of reactions the compound can undergo. These interactions can lead to changes at the molecular and cellular levels, depending on the specific targets and mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-5-methylbenzoyl chloride with related benzoyl chloride derivatives, focusing on substituent effects, reactivity, and applications.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

- Structural Differences : The trifluoromethyl (-CF$3$) group at the 5-position introduces strong electron-withdrawing effects, enhancing the electrophilicity of the acyl chloride compared to the methyl (-CH$3$) group in this compound.

- Reactivity : The -CF$_3$ group increases resistance to hydrolysis but improves stability in acidic conditions. This makes it suitable for reactions requiring prolonged reaction times or harsh conditions .

- Applications : Used in synthesizing fluorinated pharmaceuticals and agrochemicals.

2-Chloro-5-(trifluoromethoxy)benzoyl Chloride (CAS: 1261731-24-1)

- Structural Differences : A trifluoromethoxy (-OCF$3$) group at the 5-position and a chlorine atom at the 2-position. The -OCF$3$ group is less electron-withdrawing than -CF$_3$ but more lipophilic.

- Reactivity: The -OCF$_3$ group enhances solubility in non-polar solvents, favoring coupling reactions in hydrophobic environments.

- Applications : Intermediate in liquid crystal and polymer synthesis .

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS: 261763-03-5)

- Structural Differences : Additional fluorine at the 2-position increases steric hindrance and electron-withdrawing effects.

- Reactivity : Fluorine’s electronegativity further activates the acyl chloride group, accelerating reactions with nucleophiles like amines or alcohols.

- Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors) .

Research Findings and Limitations

- Key Insight : Electron-withdrawing groups (e.g., -CF$3$, -F) significantly enhance the reactivity of benzoyl chlorides, whereas methyl groups (-CH$3$) reduce electrophilicity. This impacts reaction rates and product yields in acylations.

- Gaps in Evidence: No direct safety, solubility, or spectroscopic data (e.g., NMR, IR) are available for this compound. Experimental studies are required to validate its physicochemical properties.

- Safety Considerations : Analogous benzoyl chlorides (e.g., 3-chloro-5-(trifluoromethyl)benzoyl chloride) are labeled as hazardous due to corrosive and moisture-sensitive properties. Similar precautions are recommended for this compound .

Biological Activity

3-Chloro-5-methylbenzoyl chloride is a chemical compound with notable biological activity primarily due to its role as an electrophilic reagent in organic synthesis. This article delves into its biological properties, mechanisms of action, and applications in pharmaceutical development.

Chemical Structure and Properties

The compound has the molecular formula C8H7ClO and features a chlorobenzoyl group, which enhances its reactivity. The presence of the chlorine atom contributes significantly to its electrophilic character, making it suitable for various chemical reactions, particularly in the synthesis of biologically active molecules.

This compound acts through multiple mechanisms, primarily involving electrophilic substitution reactions. The chlorine atom can facilitate nucleophilic attacks by other molecules, leading to the formation of new compounds that may exhibit desired biological activities. This mechanism is crucial in drug design and development, particularly for compounds targeting specific biochemical pathways.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of derivatives of this compound. For instance, compounds synthesized from this precursor have shown selective activity against pathogens such as Chlamydia and other Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the benzoyl structure can lead to enhanced antibacterial properties, making it a valuable scaffold in medicinal chemistry .

Enzyme Inhibition

The compound is also explored for its potential in enzyme inhibition studies. It can serve as a ligand in binding studies, allowing researchers to investigate interactions with various biological targets. This aspect is particularly relevant in drug discovery, where understanding enzyme-ligand interactions is crucial for developing effective therapeutics .

Case Studies and Research Findings

- Antichlamydial Activity : A study investigated the synthesis of new compounds based on this compound, which demonstrated moderate activity against Chlamydia. The research emphasized the importance of specific substituents on the benzene ring for enhancing biological activity .

- Toxicological Profile : Toxicity assessments indicate that while this compound can cause irritation upon exposure, it does not exhibit significant mutagenic properties in standard tests. Long-term exposure may lead to respiratory issues; however, its endocrine-disrupting potential appears limited .

- Pharmacokinetics : Preliminary pharmacokinetic studies have shown that derivatives maintain good stability and high binding affinity to plasma proteins, which are favorable characteristics for drug candidates .

Data Table: Comparison of Biological Activity

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Antimicrobial | Selective against Chlamydia and other bacteria |

| 4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid | Enzyme Inhibition | Potential ligand for enzyme studies |

| 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride | Antibacterial | Enhanced activity compared to parent compound |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 3-chloro-5-methylbenzoyl chloride, and how do reaction conditions influence yield?

- Methodology : Starting from methyl-substituted precursors (e.g., 3-methylbenzaldehyde), chlorination can be achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Key factors include:

- Temperature control : Excessive heat during chlorination may lead to over-chlorination or decomposition.

- Catalyst selection : Lewis acids like AlCl₃ can enhance electrophilic aromatic substitution for regioselective chlorination .

- Purity monitoring : Intermediate purification via fractional distillation or recrystallization improves final product yield (reported up to 63% for analogous compounds) .

- Data Table :

| Step | Reagents/Conditions | Yield (Analogous Compounds) |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 40–60°C | 70–85% (ring chlorination) |

| Acyl chloride formation | PCl₅, reflux | 60–75% |

Q. How can impurities in this compound be identified and removed during purification?

- Methodology :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate chlorinated byproducts.

- Spectroscopic analysis : ¹H/¹³C NMR and IR spectroscopy detect residual solvents or unreacted intermediates (e.g., methylbenzaldehyde peaks at δ 10.1 ppm for aldehydes) .

- Recrystallization : Solubility in cold dichloromethane (DCM) and precipitation in hexane removes non-polar impurities .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements :

- Gloves : Nitrile or neoprene (impervious to chlorinated compounds; check penetration time < 10 min) .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during reactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-5-methyl substituents influence reaction mechanisms (e.g., nucleophilic acyl substitution)?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) calculations predict electron-withdrawing effects of Cl and electron-donating effects of CH₃ on the benzoyl carbonyl’s electrophilicity.

- Kinetic studies : Monitor reaction rates with amines (e.g., aniline) under varying temperatures to assess substituent impacts on activation energy .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Crystallography Issues :

- Twinning : Common in halogenated aromatics; use SHELXL’s TWIN command to refine twinned data .

- Disorder : Methyl/chloro groups may exhibit positional disorder; apply restraints to thermal parameters during refinement .

Q. How can computational tools predict spectroscopic properties of this compound derivatives?

- Approach :

- NMR prediction : Software like ACD/Labs or Gaussian calculates ¹³C chemical shifts (e.g., carbonyl C=O at ~170 ppm) .

- IR spectroscopy : Simulated vibrational modes identify C-Cl stretches (750–550 cm⁻¹) and C=O stretches (1770–1810 cm⁻¹) .

Q. How do conflicting spectral or crystallographic data for acyl chlorides inform structural reassessment?

- Case Study : If X-ray data contradicts NMR (e.g., unexpected diastereomers), verify:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.